


# 4-Nitrocinnamic Acid: A Comprehensive Material Safety Data Sheet Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the material safety data for **4-Nitrocinnamic acid** (CAS No: 619-89-6). The information has been compiled and synthesized from multiple safety data sheets to offer a comprehensive overview for professionals in research and development. This document focuses on presenting quantitative data, outlining emergency procedures, and visualizing safety workflows to ensure safe handling and use in a laboratory setting.

# **Chemical Identification and Physical Properties**

**4-Nitrocinnamic acid**, also known as p-nitrocinnamic acid, is a yellow crystalline powder.[1][2] [3] It is utilized in laboratory settings for chemical synthesis, including as a precursor for dyes and pharmaceuticals.[1] It is characterized by the presence of a nitro group and a carboxylic acid group on a cinnamic acid backbone.

Table 1: Compound Identification



| Identifier        | Value                                                   | Reference |
|-------------------|---------------------------------------------------------|-----------|
| IUPAC Name        | (E)-3-(4-nitrophenyl)prop-<br>2-enoic acid              |           |
| Synonyms          | p-Nitrocinnamic acid, 3-(4-<br>Nitrophenyl)acrylic acid |           |
| CAS Number        | 619-89-6                                                |           |
| EC Number         | 210-617-9                                               |           |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> NO <sub>4</sub>           |           |

| Molecular Weight | 193.16 g/mol | |

Table 2: Physical and Chemical Properties

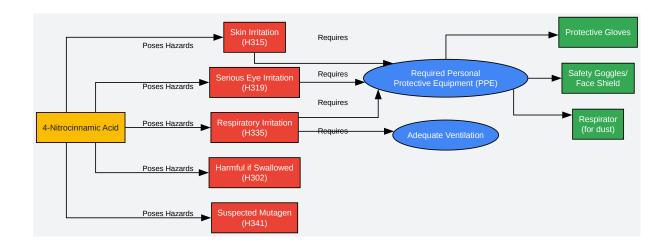
| Property      | Value                                   | Reference |
|---------------|-----------------------------------------|-----------|
| Appearance    | Yellow crystalline powder/solid         |           |
| Odor          | Odorless / Slight odor                  |           |
| Melting Point | 289 °C (decomposes)                     |           |
|               | ~290 °C                                 |           |
|               | 200-202 °C                              |           |
| Boiling Point | 346.0 °C at 760 mmHg                    |           |
| Solubility    | Insoluble or sparingly soluble in water |           |
| Density       | 1.4 g/cm <sup>3</sup>                   |           |
| Flash Point   | 153.9 °C                                |           |

| Vapor Pressure| 0.0±0.8 mmHg at 25°C | |



#### **Hazard Identification and Classification**

The hazard classification for **4-Nitrocinnamic acid** can vary between suppliers. However, a general consensus points towards irritation and potential toxicity. It is crucial for researchers to handle this chemical with appropriate caution, recognizing the potential for skin, eye, and respiratory irritation. Some data also indicates it should be investigated as a potential mutagen.


Table 3: GHS Hazard Classification Summary

| Hazard Class                                     | Hazard Category | Hazard Statement                       | References |
|--------------------------------------------------|-----------------|----------------------------------------|------------|
| Skin<br>Corrosion/Irritation                     | Category 2      | H315: Causes skin irritation           |            |
| Serious Eye<br>Damage/Eye Irritation             | Category 2 / 2A | H319: Causes serious eye irritation    |            |
| Specific Target Organ Toxicity (Single Exposure) | Category 3      | H335: May cause respiratory irritation |            |
| Acute Toxicity (Oral)                            | Category 4      | H302: Harmful if swallowed             |            |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | |

Note: One supplier classifies the substance as not hazardous according to GHS criteria. Given the conflicting data, it is prudent to handle the substance as potentially hazardous.





Click to download full resolution via product page

Figure 1: Logical relationship between identified hazards and required safety measures.

# **Toxicological and Ecological Information**

Toxicological data for **4-Nitrocinnamic acid** is limited, with most safety data sheets stating that its properties have not been thoroughly investigated. This lack of comprehensive data underscores the need for cautious handling and minimization of exposure.

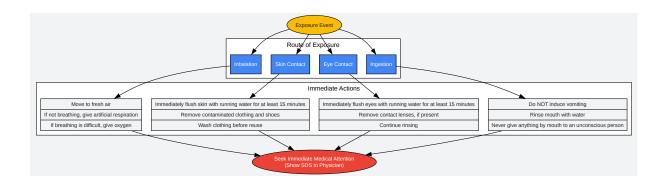
Table 4: Acute Toxicity Data

| Type of Test        | Route of Exposure   | Species | Dose/Durati<br>on | Toxic<br>Effects<br>Noted                               | Reference |
|---------------------|---------------------|---------|-------------------|---------------------------------------------------------|-----------|
| LD - Lethal<br>dose | Intraperiton<br>eal | Mouse   | >250 mg/kg        | Changes in<br>motor<br>activity,<br>ataxia,<br>rigidity |           |



| DNA repair | Not Applicable | Bacteria - Bacillus subtilis | 500 μ g/disc | Not specified | |

#### **Experimental Protocols**


Detailed experimental protocols for the cited toxicological studies are not available in the reviewed safety data sheets. The provided information is limited to the test type, species, and dose. Researchers requiring detailed methodologies would need to consult the primary toxicological literature.

# **Ecological Information**

There is no specific data available regarding the ecotoxicity, persistence, degradability, or bioaccumulative potential of **4-Nitrocinnamic acid**. It should not be allowed to enter drains, waterways, or soil to prevent potential environmental contamination.

## **Emergency and First-Aid Procedures**

In the event of exposure, immediate action is critical. The following procedures are recommended based on a synthesis of available MSDS information.





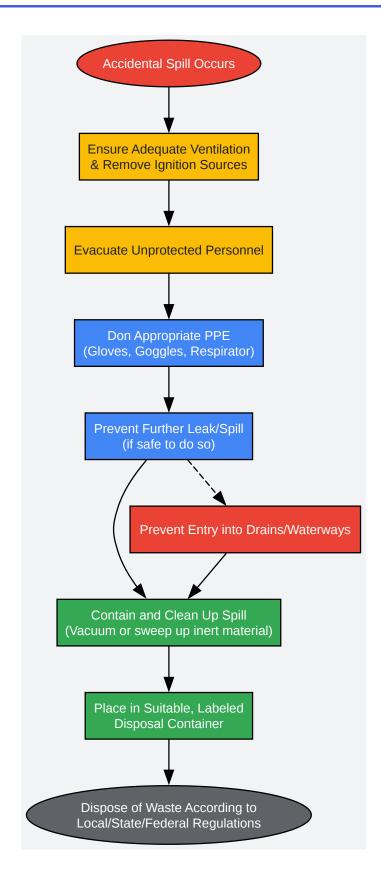
Click to download full resolution via product page

Figure 2: Workflow for first-aid response to **4-Nitrocinnamic acid** exposure.

# Handling, Storage, and Spill Management

Proper handling and storage are essential to minimize risk. This includes using appropriate personal protective equipment (PPE) and having a clear plan for accidental releases.

Table 5: Exposure Controls and Personal Protection


| Control Parameter      | Specification                                                                                         | Reference |
|------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Engineering Controls   | Use in a well-ventilated area. Facilities should have an eyewash fountain and safety shower.          |           |
| Eye/Face Protection    | Wear chemical splash-<br>resistant safety glasses or<br>goggles. A face shield may be<br>appropriate. |           |
| Skin Protection        | Wear appropriate protective gloves and clothing to prevent skin exposure.                             |           |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent when dust is generated.                                 |           |

| Occupational Exposure Limits | OSHA PEL: Not availableNIOSH REL: Not availableACGIH TLV: Not available | |

#### **Accidental Release Measures**

In case of a spill, a systematic approach should be taken to contain and clean the material safely.





Click to download full resolution via product page

Figure 3: Step-by-step workflow for managing an accidental spill of **4-Nitrocinnamic acid**.



### Storage and Incompatibilities

- Storage Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area.
   Keep away from sources of ignition.
- Incompatible Materials: Avoid contact with strong oxidizing agents.
- Hazardous Decomposition: Thermal decomposition may produce carbon oxides and nitrogen oxides.

This guide is intended for informational purposes and should be used in conjunction with the specific Safety Data Sheet provided by the manufacturer of the chemical in use. Always prioritize safety and follow established laboratory protocols.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. quidechem.com [quidechem.com]
- 2. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrocinnamic acid | 619-89-6 [chemicalbook.com]
- To cite this document: BenchChem. [4-Nitrocinnamic Acid: A Comprehensive Material Safety Data Sheet Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3023331#4-nitrocinnamic-acid-material-safety-data-sheet-msds-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com